molecular formula C30H27NO B583597 Naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone CAS No. 914458-42-7

Naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone

Cat. No. B583597
CAS RN: 914458-42-7
M. Wt: 417.552
InChI Key: WVISOUYKTUUDFW-UHFFFAOYSA-N
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Description

“Naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone” is a synthetic cannabinoid . It belongs to the group of synthetic cannabinoid receptor agonists . The molecular formula is C26H24FNO and the molecular weight is 385.4733 g/mol .


Molecular Structure Analysis

The InChI key for this compound is WYNZPDDTQGVCLZ-UHFFFAOYSA-N . The SMILES representation is O=C (C1=CN (CCCCC)C (C2=CC=CC=C2F)=C1)C3=C4C=CC=CC4=CC=C3 .

Scientific Research Applications

Analytical Detection and Quantification

A study by Teske et al. (2010) describes a method for detecting and quantifying Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (a related compound) in human serum using liquid chromatography-tandem mass spectrometry. This method is sensitive with a lower limit of detection of 0.07 ng/ml, demonstrating its potential use in forensic and clinical toxicology (Teske et al., 2010).

Chemical Structure Elucidation

Research by Shevyrin et al. (2014) focuses on identifying the chemical structure of novel synthetic cannabinoids, including various naphthalen-1-ylmethanone derivatives. The study utilized techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance to establish the structure of these compounds, which is crucial for qualitative analysis in forensic investigations (Shevyrin et al., 2014).

Synthesis and Anticancer Evaluation

Gouhar and Raafat (2015) reported on the synthesis of compounds including (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, and their subsequent reaction with nucleophiles for anticancer evaluation. This highlights the potential of such compounds in the development of new anticancer agents (Gouhar & Raafat, 2015).

Pharmacological Effects

A study by Elmore and Baumann (2018) investigated the pharmacological effects of JWH-018, a synthetic cannabinoid which is structurally similar to Naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone. The study showed that repeated exposure to JWH-018 induces tolerance and affects 5-HT1A receptor sensitivity in rats, providing insights into the pharmacological and behavioral effects of synthetic cannabinoids (Elmore & Baumann, 2018).

Development of Radioligands for PET Imaging

Research by Gao et al. (2014) focused on synthesizing carbon-11-labeled aminoalkylindole derivatives, including naphthalen-1-ylmethanone variants, as potential radioligands for PET imaging to study alcohol abuse. This underscores the utility of such compounds in neuroimaging and the study of substance abuse disorders (Gao et al., 2014).

Antihyperglycemic Agents

A study by Kumar et al. (2006) explored the anti-hyperglycemic activity of aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone derivatives. This research suggests the potential of such compounds in treating hyperglycemia and possibly managing diabetes (Kumar et al., 2006).

Safety and Hazards

The safety and hazards associated with “Naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone” are not available in the retrieved data. As a synthetic cannabinoid, it may have psychoactive effects and could potentially be harmful .

properties

IUPAC Name

naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO/c1-2-3-8-19-31-21-24(30(32)28-18-10-14-23-12-5-7-16-26(23)28)20-29(31)27-17-9-13-22-11-4-6-15-25(22)27/h4-7,9-18,20-21H,2-3,8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVISOUYKTUUDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016890
Record name (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914458-42-7
Record name JWH-309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-309
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LC7L6AM73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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